![molecular formula C₁₅H₂₆N₂O₄ B1146469 3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir CAS No. 1052063-37-2](/img/structure/B1146469.png)
3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to Oseltamivir, such as the key intermediate ethyl(3R,4R,5S)-4,5-epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate, involves a multi-step reaction starting from naturally occurring compounds like (-)-shikimic acid. This process involves esterification, ketalization, mesylation, and transketalization reactions to introduce the desired side chains and achieve the specific stereochemistry required for antiviral activity (Ji, 2003).
科学的研究の応用
Oseltamivir Resistance and Influenza Management
Neuraminidase Inhibitor Resistance : Oseltamivir, part of the neuraminidase inhibitors class, plays a crucial role in influenza management. However, the emergence of resistance, particularly in specific influenza strains (e.g., H275Y A(H1N1)), poses significant challenges. Continuous surveillance and molecular techniques improvement are critical for detecting and understanding resistant virus strains, which can influence treatment strategies and public health policies (Lee & Hurt, 2018).
Environmental Impact and Resistance Development
Environmental Concerns : The environmental persistence of Oseltamivir's active metabolite, oseltamivir carboxylate (OC), raises concerns about resistance development in natural influenza reservoirs, such as dabbling ducks. OC's presence in aquatic environments could contribute to resistance in wild birds, potentially affecting human health through transmission of resistant viruses (Järhult, 2012).
Pharmacokinetics and Drug Monitoring
Pharmacokinetic Insights : Understanding Oseltamivir's pharmacokinetic properties is essential for optimizing its therapeutic efficacy. This includes considerations for dosage adjustments based on renal function and body mass to ensure therapeutic concentrations are achieved promptly, especially in the context of influenza treatment (Jones, 2020).
Antiviral Strategies in Influenza and Beyond
Combination Therapies and Novel Antivirals : Research indicates the potential for combination therapies involving Oseltamivir and other antivirals to enhance treatment efficacy and mitigate resistance. The exploration of novel antiviral agents, including those targeting the influenza virus polymerase complex, is vital for expanding treatment options and addressing the limitations of current antiviral drugs (Hayden & Shindo, 2019).
特性
IUPAC Name |
ethyl (3R,4R,5S)-4-acetamido-5-amino-3-butan-2-yloxycyclohexene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-5-9(3)21-13-8-11(15(19)20-6-2)7-12(16)14(13)17-10(4)18/h8-9,12-14H,5-7,16H2,1-4H3,(H,17,18)/t9?,12-,13+,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWBSYTVGZEABZ-IPCIMUCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir | |
CAS RN |
1052063-37-2 |
Source
|
Record name | 3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) oseltamivir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1052063372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-DES(1-ETHYLPROPOXY)-3-(1-METHYLPROPOXY) OSELTAMIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/797W095L6O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。